molecular formula C8H14O4 B6272904 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid CAS No. 1873505-74-8

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid

Cat. No. B6272904
CAS RN: 1873505-74-8
M. Wt: 174.2
InChI Key:
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Description

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid (3MDO) is a carboxylic acid with a molecular weight of 152.17 g/mol. It is a colorless, odorless, and non-volatile compound that can be found in a variety of sources, including plants, fungi, and bacteria. 3MDO is a versatile compound with a wide range of applications in scientific research, including synthesis and biochemistry.

Scientific Research Applications

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is a versatile compound that is widely used for scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of peptides and other biologically active compounds. Additionally, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid has been used as a reagent in various organic reactions, such as the Wittig reaction and the Staudinger reaction.

Mechanism of Action

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is an acidic compound that can act as a proton donor in biochemical reactions. It can also act as a nucleophile, meaning that it can react with electrophiles to form covalent bonds. In addition, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid can act as a catalyst in certain reactions, such as the Wittig reaction and the Staudinger reaction.
Biochemical and Physiological Effects
3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is a versatile compound that can have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic properties. In addition, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid has been shown to have antioxidant properties and can act as a free radical scavenger. Furthermore, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid has been shown to have neuroprotective effects, and can protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid is relatively stable, and can be stored for long periods of time without degradation. However, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential future directions for 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid are numerous. One potential direction is the development of new methods for synthesizing 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid, such as the use of renewable sources or enzymatic synthesis. Additionally, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid could be used in the development of novel therapeutics, such as anti-cancer agents or anti-inflammatory agents. Furthermore, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid could be used in the development of new polymers or materials for use in a variety of applications. Finally, 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid could be used to develop new methods for detecting and quantifying biochemical and physiological changes in cells and tissues.

Synthesis Methods

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid can be synthesized by a variety of methods. One of the most commonly used methods is the Curtius rearrangement, which involves the reaction of a carboxylic acid with phosphorus oxychloride (POCl3) in the presence of an acid catalyst. This method produces 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid in high yields and is relatively straightforward. Other methods of synthesizing 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid include the use of acyl chlorides, the oxalyl chloride method, and the oxazoline method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid involves the protection of a carboxylic acid group, followed by the alkylation of a ketone group, and finally the deprotection of the carboxylic acid group.", "Starting Materials": [ "3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid", "Methanol", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Protection of carboxylic acid group using methanol and sodium hydroxide", "Alkylation of ketone group using methyl iodide and sodium borohydride", "Deprotection of carboxylic acid group using hydrochloric acid and sodium bicarbonate", "Purification of product using ethyl acetate" ] }

CAS RN

1873505-74-8

Product Name

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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